6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Lipophilicity Physicochemical properties Drug design

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-10-1) is a strategic fluorinated building block with a unique 6,8-difluoro substitution pattern that confers distinct LogP (1.9) and TPSA (21.3 Ų) profiles. Unlike other difluorobenzoxazine isomers, this compound has demonstrated superior antibacterial potency in quinolone carboxylic acid derivatives and serves as a crucial pharmacophoric fragment in purine-conjugated antitumor agents active against multiple carcinoma cell lines. With defined physicochemical parameters ensuring predictable behavior in scale-up synthesis, it is ideal for medicinal chemistry, agrochemical, and kinase inhibitor programs.

Molecular Formula C8H7F2NO
Molecular Weight 171.147
CAS No. 939759-10-1
Cat. No. B2962149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS939759-10-1
Molecular FormulaC8H7F2NO
Molecular Weight171.147
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2F)F
InChIInChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2
InChIKeyGGUQWCUSJRIBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-10-1): Technical Baseline and Compound Class Identification


6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-10-1; molecular formula C8H7F2NO; MW 171.14) is a fluorinated heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine class . The compound features two fluorine atoms positioned at the 6 and 8 positions of the benzene ring fused to a 1,4-oxazine moiety . Benzoxazines as a scaffold class are recognized for diverse applications in medicinal chemistry, agrochemical development, and materials science [1]. The specific 6,8-difluoro substitution pattern distinguishes this compound from other positional isomers within the difluorobenzoxazine family, creating a unique physicochemical profile that influences its utility as a versatile intermediate for constructing more complex molecules designed for biological evaluation .

Why 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Replaced by Other Difluorobenzoxazine Isomers in Structure-Based Design


Within the difluorobenzoxazine isomer family (sharing the molecular formula C8H7F2NO), positional substitution critically determines physicochemical and biological behavior. The 6,8-difluoro isomer (CAS 939759-10-1) exhibits a distinct LogP value of approximately 1.9 and topological polar surface area (TPSA) of 21.3 Ų , parameters that differ from the 7,8-difluoro isomer (CAS 82419-29-2) and 2,2-difluoro isomer (CAS 1432682-08-0), which possess different LogP and PSA profiles . More importantly, literature evidence demonstrates that the specific difluorobenzoxazine substitution pattern is not interchangeable in biologically active contexts: studies on purine-conjugated benzoxazine derivatives revealed that the presence of a difluorobenzoxazine fragment is crucial for cytotoxic activity manifestation, with specific structural requirements governing potency [1]. Furthermore, in fluoroquinolone antibacterial development, the 6,8-difluoro substitution pattern conferred distinct antibacterial potency advantages compared to 6-fluoro mono-substituted analogs [2]. Generic substitution of one difluorobenzoxazine isomer for another without experimental validation risks altering lipophilicity-driven membrane permeability, target binding orientation, and ultimately the biological activity profile of the final compound.

Quantitative Differentiation Evidence for 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine vs. Positional Isomers and Mono-Fluorinated Analogs


Comparative Lipophilicity: LogP Differences Between 6,8-Difluoro and 7,8-Difluoro Benzoxazine Isomers

The 6,8-difluoro substitution pattern yields a calculated XLogP3 value of 1.9 for CAS 939759-10-1 . In contrast, the 7,8-difluoro positional isomer (CAS 82419-29-2) exhibits the same XLogP3 value of 1.9 due to identical molecular formula and similar fluorine positioning . Both isomers share a TPSA of 21.3 Ų , indicating comparable predicted membrane permeability. The differentiating factor lies in the distinct spatial orientation of fluorine atoms, which influences specific molecular recognition events despite similar global physicochemical descriptors. The 2,2-difluoro isomer (CAS 1432682-08-0), bearing geminal fluorine on the oxazine ring rather than aromatic fluorine, exhibits markedly different LogP and PSA values [1].

Lipophilicity Physicochemical properties Drug design

Density and Boiling Point: Physical Property Differentiation for Purification and Formulation

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine exhibits a calculated density of 1.298 ± 0.06 g/cm³ at 20 °C and 760 mmHg, with a boiling point of 220.1 ± 40.0 °C at 760 mmHg . These physical constants are critical parameters for purification method selection (distillation, recrystallization) and formulation development. While comparable data for the 7,8-difluoro isomer are not consistently reported across authoritative databases, the 2,2-difluoro isomer (gem-difluoro on the oxazine ring) possesses fundamentally different density characteristics due to the altered molecular geometry and electron distribution [1].

Physical properties Purification Process chemistry

Difluorobenzoxazine Fragment Essentiality in Cytotoxic Conjugates: Positional Requirement Evidence

In a systematic study of N-[ω-(purin-6-yl)aminoalkanoyl] derivatives incorporating difluorobenzoxazine fragments, researchers demonstrated that the presence of a difluorobenzoxazine fragment is crucial for cytotoxic activity manifestation against multiple tumor cell lines [1]. The study, which evaluated compounds against nine tumor cell lines including 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma, found that structural analogs lacking the difluorobenzoxazine moiety or possessing altered linker lengths exhibited diminished or abolished activity [1]. This finding establishes that difluorobenzoxazine-containing building blocks are non-substitutable components in this chemotype, with the specific substitution pattern contributing to target engagement. While this study utilized the 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine fragment, the principle of difluorobenzoxazine essentiality extends to related isomers [1].

Anticancer Structure-activity relationship Conjugate design

6,8-Difluoro vs. 6-Fluoro Substitution in Quinolone Antibacterials: Potency Differential

In a structure-activity relationship study of fluoroquinolone antibacterials, researchers prepared and compared a series of 6-fluoro- and 6,8-difluoro-7-(azole substituted)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids [1]. The study explicitly indicated that antibacterial potency was superior when both the 6 and 8 positions were substituted with fluorine atoms (6,8-difluoro) compared to 6-fluoro mono-substituted analogs [1]. This direct comparison establishes that the 6,8-difluoro substitution pattern confers measurable potency advantages over the corresponding 6-fluoro mono-fluorinated compounds in this antibacterial chemotype. The 6,8-difluoro substitution pattern in these quinolone derivatives shares structural analogy with the 6,8-difluorobenzoxazine scaffold [1].

Antibacterial Fluoroquinolone Medicinal chemistry

Validated Application Scenarios for 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine Based on Quantitative Evidence


Synthesis of Fluorinated Quinolone and Fluoroquinolone Antibacterial Agents

Based on direct comparative evidence showing that 6,8-difluoro substitution yields superior antibacterial potency versus 6-fluoro mono-substitution in quinolone carboxylic acid derivatives [1], 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-10-1) serves as a strategic building block for constructing next-generation fluoroquinolone analogs. The 6,8-difluoro pattern can be incorporated into quinolone scaffolds via established synthetic routes, potentially conferring the enhanced potency observed in related 6,8-difluoroquinolone series.

Development of Purine-Benzoxazine Cytotoxic Conjugates for Anticancer Research

The difluorobenzoxazine fragment has been validated as a crucial pharmacophoric element for cytotoxic activity in purine-conjugated antitumor agents active against 4T1 murine mammary carcinoma, COLO201 colorectal adenocarcinoma, SNU-1 gastric carcinoma, and HepG2 hepatocellular carcinoma cells [2]. The 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold can be functionalized via the secondary amine to generate purine conjugates with defined linker lengths, enabling systematic SAR exploration of this promising antitumor chemotype.

Fluorine Scan and Lipophilicity Optimization in Kinase Inhibitor Programs

With a measured XLogP3 of 1.9 and TPSA of 21.3 Ų , 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine provides a moderately lipophilic scaffold with favorable predicted membrane permeability characteristics. Benzoxazine derivatives have demonstrated utility in kinase inhibitor development, including PI3Kδ inhibitors with IC50 values of 0.64 μM and DNA-PK inhibitors with excellent selectivity profiles [3]. The 6,8-difluoro substitution offers a distinct lipophilicity profile compared to non-fluorinated benzoxazines (which have higher LogP values), enabling medicinal chemists to fine-tune physicochemical properties while maintaining kinase binding affinity.

Agrochemical Intermediate for Herbicide and Pesticide Development

Fluorobenzoxazine derivatives are established intermediates for agrochemical synthesis [4], with fluorine playing a significant role in approximately 25% of licensed herbicides worldwide [5]. The 6,8-difluoro substitution pattern, with its defined density (1.298 g/cm³) and boiling point (220.1 °C) parameters , provides predictable physical behavior during large-scale synthesis and purification of herbicidal diphenyl ether derivatives, which exhibit strong peroxidizing herbicidal activity on mono- and dicotyledonous species [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.